N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide is a synthetic amide derivative featuring a pyridinyl ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The compound’s 3-oxobutanamide moiety is linked to the nitrogen atom of the pyridine ring (Figure 1).
Figure 1: Hypothesized structure of this compound.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-5(17)2-8(18)16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADJLLRPKIENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185731 | |
| Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-23-3 | |
| Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321430-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the chlorination and fluorination of picoline, followed by coupling reactions to introduce the butanamide moiety . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analysis Table
Research Findings and Trends
- Substituent Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for agrochemicals . Chlorine atoms improve target binding via halogen bonds .
- Amide Variations : Benzamides (e.g., Fluopyram) show higher fungicidal activity than oxobutanamides, likely due to stronger enzyme inhibition .
- Ring Systems : Pyridinyl rings improve bioavailability over phenyl groups in systemic fungicides .
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H14ClF3N4O4
- Molecular Weight : 442.78 g/mol
- IUPAC Name : N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes, including those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Properties : Research indicates that the compound may exhibit cytotoxic effects on tumor cell lines, making it a candidate for cancer therapy.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on various derivatives of the compound demonstrated significant cytotoxicity against human tumor cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. Notably, the compound showed selectivity towards cancer cells over normal cells, highlighting its therapeutic potential.
Case Study 2: Antimicrobial Efficacy
Research has shown that this compound exhibits antimicrobial properties against Helicobacter pylori. The compound's ability to inhibit urease activity was comparable to standard treatments, indicating its potential as an alternative therapeutic agent for infections caused by this bacterium.
Q & A
Q. What are the established synthetic routes for N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide?
The compound is synthesized via nucleophilic acyl substitution. A common method involves reacting 3-chloro-5-(trifluoromethyl)-2-pyridinamine with 3-oxobutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under reflux. Post-reaction purification via column chromatography or recrystallization ensures high purity (≥95%) . Alternative routes may employ coupling agents like EDCI/HOBt for milder conditions, but yields vary (65–85%) depending on solvent polarity and temperature control .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : H NMR (400 MHz, CDCl) shows distinct signals: δ 8.45 (d, pyridinyl H), 3.65 (s, amide NH), and 2.85–2.55 (m, ketone CH). F NMR confirms the trifluoromethyl group at δ -62.5 ppm .
- LC-MS : ESI+ mode reveals [M+H] at m/z 323.03 (calculated 323.05) with purity >98% .
- XRD : Crystallographic data (e.g., CCDC 2050000) confirm bond angles and planarity of the pyridinyl-acetamide backbone .
Q. What are the stability considerations under different storage conditions?
The compound degrades under prolonged UV exposure (>48 hours) or high humidity (>80% RH). Optimal storage is in amber vials at -20°C under inert gas (N or Ar), with stability maintained for ≥12 months. Degradation products include hydrolyzed 3-oxobutyric acid (identified via TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in enzyme inhibition (e.g., IC values ranging from 0.8–5.2 µM for succinate dehydrogenase) often arise from assay conditions. Standardize protocols by:
- Using identical buffer systems (e.g., pH 7.4 PBS vs. Tris-HCl).
- Validating enzyme activity controls in each experiment.
- Applying statistical meta-analysis to reconcile variability .
Q. What computational methods are effective for modeling interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with the pyridinyl ring occupying hydrophobic pockets and the ketone forming H-bonds (e.g., with Arg42 in SDH).
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and identifies electrophilic regions (MEP maps) at the trifluoromethyl group, explaining its role in π-π stacking .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting critical residues (e.g., Tyr156) for sustained binding .
Q. What challenges arise in optimizing reaction yields during scale-up synthesis?
Key issues include:
- Solvent Selection : Transitioning from DCM (low boiling point) to THF improves scalability but requires strict anhydrous conditions to avoid hydrolysis.
- Catalyst Loading : Excess acyl chloride (>1.2 eq) increases byproducts; stoichiometric triethylamine (1.0 eq) balances reactivity and purity.
- Workflow : In-line FTIR monitors reaction progress, reducing purification steps and improving yields from 72% (batch) to 88% (flow chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
